N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 872856-75-2
VCID: VC6659064
InChI: InChI=1S/C21H16FN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Molecular Formula: C21H16FN5O2S
Molecular Weight: 421.45

N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 872856-75-2

Cat. No.: VC6659064

Molecular Formula: C21H16FN5O2S

Molecular Weight: 421.45

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide - 872856-75-2

Specification

CAS No. 872856-75-2
Molecular Formula C21H16FN5O2S
Molecular Weight 421.45
IUPAC Name N-(4-acetylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H16FN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29)
Standard InChI Key AIEBYPNFMNCVPS-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Introduction

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving the condensation of pyrazole rings with pyrimidine precursors. The process often involves the use of commercially available reagents and catalysts like potassium carbonate to facilitate the formation of the desired heterocyclic structures.

Synthesis Steps:

  • Preparation of Pyrazole Precursors: This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

  • Condensation with Pyrimidine Precursors: The pyrazole ring is then condensed with a pyrimidine precursor, often in the presence of a base, to form the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization: The core structure is further functionalized by introducing various substituents, such as fluorophenyl or acetylphenyl groups, to enhance biological activity.

Research Findings and Future Directions

While specific research findings on N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are not available, studies on related compounds suggest that these derivatives hold promise for drug development. Future research should focus on optimizing synthesis methods, evaluating biological activities, and conducting in-depth structure-activity relationship (SAR) studies to enhance efficacy and reduce toxicity.

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